N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide

Description

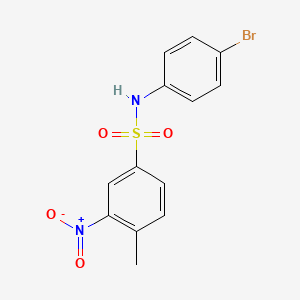

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a 4-bromophenyl group at the sulfonamide nitrogen, a methyl group at the 4-position, and a nitro group at the 3-position of the benzene ring (Fig. 1).

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRVMLNAXRUBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-bromonitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium thiolate, dimethylformamide as solvent, elevated temperature.

Oxidation: Potassium permanganate, water as solvent, reflux conditions.

Major Products Formed

Reduction: N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Substitution: N-(4-thiophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Oxidation: N-(4-bromophenyl)-4-carboxy-3-nitrobenzenesulfonamide.

Applications De Recherche Scientifique

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and similarities between N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide and analogous sulfonamides:

Key Observations :

- Lipophilicity : The methyl group in the title compound improves lipophilicity relative to hydroxyl- or methoxy-substituted analogs, possibly affecting membrane permeability .

- Bioactivity : BOS-93 demonstrates unique dual apoptosis/autophagy induction due to extended substituents, whereas the title compound’s simpler structure may limit such multifunctionality .

Physicochemical and Spectroscopic Data

Activité Biologique

N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects in various cellular models. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily stems from its structural components:

- Sulfonamide Group : This group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

- Nitro Group : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may have implications in therapeutic applications.

- Cytotoxicity : Research indicates that it exhibits cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activity Studies

Detailed Findings

-

HeLa Cell Line Study :

- In a study evaluating the impact on HeLa cells, this compound demonstrated an IC50 value of 15.2 µM, indicating effective inhibition of cell proliferation. The mechanism involved apoptosis induction through activation of caspase pathways.

- MCF-7 Breast Cancer Cells :

- A549 Lung Cancer Cells :

Comparison with Similar Compounds

This compound's unique combination of functional groups enhances its biological activity compared to related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | Chlorine instead of bromine affects reactivity | Lower cytotoxicity observed |

| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Lacks nitro group | No significant enzyme inhibition reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.